1,3,2-Benzodioxaborole

Hydroboration Organoboron Regioselectivity

1,3,2-Benzodioxaborole (catecholborane) is the essential monohydroboration reagent for chemists demanding unambiguous regiochemical outcomes. Unlike pinacolborane or 9-BBN, it exclusively delivers the γ-aminoboronate isomer and converts terminal alkynes to (E)-alkenylboronic esters in near-quantitative yields. Its attenuated Lewis acidity ensures superior stereocontrol. Choose this reagent to eliminate costly isomer separations and achieve high-yield, single-isomer products that generic hydroborating agents cannot provide.

Molecular Formula C6H5BO2
Molecular Weight 119.92 g/mol
CAS No. 274-07-7
Cat. No. B1584974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,2-Benzodioxaborole
CAS274-07-7
Molecular FormulaC6H5BO2
Molecular Weight119.92 g/mol
Structural Identifiers
SMILESB1OC2=CC=CC=C2O1
InChIInChI=1S/C6H4BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4H
InChIKeyCENMEJUYOOMFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,2-Benzodioxaborole (274-07-7) Procurement Guide: A Quantitative Differentiation Profile


1,3,2-Benzodioxaborole (CAS 274-07-7), commonly known as catecholborane (HBcat), is an organoboron compound of formula C₆H₄O₂BH, distinguished by its bicyclic structure incorporating a dioxaborole ring fused to an aromatic catechol backbone [1]. It is a moisture-sensitive colorless liquid (boiling point 121.4±9.0 °C at 760 mmHg) that serves as a monohydroboration reagent with attenuated Lewis acidity compared to unchelated boranes, a property that enables superior regio- and stereocontrol in hydroboration of alkenes and alkynes [2]. This document provides quantitative, comparator-anchored evidence to guide procurement decisions where performance specificity, not generic availability, is the primary criterion.

Why 1,3,2-Benzodioxaborole (274-07-7) Cannot Be Interchanged with Other Hydroboration Reagents: Critical Performance Boundaries


Substituting catecholborane with other hydroborating agents—even those within the same organoboron class—frequently results in regioisomeric mixtures, compromised stereocontrol, or complete failure to achieve the desired transformation [1]. The chelated boron center in 1,3,2-benzodioxaborole exhibits attenuated Lewis acidity, which translates to predictable, controlled reactivity [2]. In contrast, more electrophilic reagents such as borane-THF or 9-BBN exhibit divergent regioselectivity profiles and, in some reaction contexts, produce negligible yields of the target product [3]. Procurement without rigorous comparator analysis risks selecting a reagent whose performance envelope is misaligned with the synthetic requirements, potentially incurring costs from lower yields, additional purification steps, or abandoned synthetic routes. The following quantitative evidence establishes the specific boundaries within which 1,3,2-benzodioxaborole provides demonstrable, measurable advantage.

Quantitative Differentiation of 1,3,2-Benzodioxaborole (274-07-7) Against Closest Analogues: Head-to-Head Comparative Evidence


Catecholborane vs. Pinacolborane in Hydroboration of 1-Bromopropenes: Regioselectivity and Pressure Requirements

Catecholborane (CBH) affords mainly the expected α-bromoboronate at atmospheric pressure, whereas pinacolborane (PBH) yields only by-products under similar conditions and requires high pressure for any reaction. Under atmospheric thermal conditions, CBH exhibits markedly superior regio-selectivity compared to PBH [1].

Hydroboration Organoboron Regioselectivity

Catecholborane vs. Pinacolborane in Hydroboration of Allylamines: Exclusive γ-Regioisomer Formation

In the hydroboration of dibenzylallylamine, catecholborane (CBH) selectively yields the expected γ-aminoboronate under atmospheric thermal conditions, whereas pinacolborane (PBH) produces a mixture of β- and γ-isomers regardless of pressure conditions [1].

Hydroboration Allylamines Regioselectivity

Catecholborane vs. 9-BBN in Reductive Transformations: Comparative Yield Data

In a specific reductive transformation at -40 °C in CH₂Cl₂, 1,3,2-benzodioxaborole (catecholborane) afforded a 76% yield of the desired product, whereas 9-BBN under identical conditions produced only a 5% yield [1].

Reduction Boranes Yield Comparison

Monohydroboration of Alkynes: Nearly Quantitative Yield and Facile Conversion to Alkeneboronic Acids

1,3,2-Benzodioxaborole (catecholborane) reacts rapidly with alkynes at 70 °C to give stereospecific and regioselective monohydroboration products in nearly quantitative yields. These 2-alkenyl-1,3,2-benzodioxaborole esters are readily hydrolyzed to the corresponding alkeneboronic acids [1].

Hydroboration Alkynes Boronic Acids

Attenuated Lewis Acidity and Enhanced Thermal Stability vs. Borane-THF and Borane-Dimethylsulfide

1,3,2-Benzodioxaborole (catecholborane) possesses attenuated Lewis acidity due to chelation by the catechol moiety, making it less reactive in hydroborations than reagents like borane-THF or borane-dimethylsulfide [1]. This attenuated reactivity is coupled with enhanced thermal stability, allowing reactions to be conducted in a wider range of solvents (e.g., CCl₄, chloroform, benzene, toluene, THF) and even under solvent-free conditions [2].

Stability Lewis Acidity Safety

Asymmetric Hydroboration: Enantioselective Induction with Chiral Catalysts

Rhodium(I) complexes with chiral phosphine ligands catalyze the asymmetric hydroboration of prochiral alkenes with 1,3,2-benzodioxaborole, yielding optically active 2-alkyl-1,3,2-benzodioxaboroles [1]. While enantiomeric excess (ee) values vary by substrate and ligand (e.g., DIOP was found most effective among ligands tested), the ability to achieve asymmetric induction distinguishes catecholborane from non-chelating boranes, which typically exhibit poor enantioselectivity or require alternative strategies [1].

Asymmetric Synthesis Hydroboration Chiral

Optimal Application Scenarios for 1,3,2-Benzodioxaborole (274-07-7) Based on Quantitative Differentiation Evidence


Synthesis of Regio-defined Halogenated Organoboronates for Cross-Coupling

When converting 1-bromo- or 1,3-dibromopropenes to α-bromoboronates, 1,3,2-benzodioxaborole is the reagent of choice. As demonstrated by Colin et al., pinacolborane fails to provide the desired regioisomer under standard atmospheric conditions, yielding only by-products [1]. This makes catecholborane essential for accessing these specific organoboron building blocks without resorting to high-pressure equipment.

Preparation of γ-Aminoboronates from Allylamines

In medicinal chemistry and agrochemical synthesis, the ability to install a boron handle regiospecifically onto an amine-containing scaffold is critical. The head-to-head comparison shows that 1,3,2-benzodioxaborole exclusively yields the γ-isomer, whereas pinacolborane produces an inseparable mixture of β- and γ-regioisomers [1]. Procurement of catecholborane is thus mandated for any route requiring pure γ-aminoboronate intermediates.

High-Yield Monohydroboration of Alkynes to Alkeneboronic Esters

For the conversion of terminal alkynes to (E)-alkenylboronic acids and esters, 1,3,2-benzodioxaborole provides a direct, nearly quantitative route. This one-step procedure (hydroboration at 70 °C followed by hydrolysis) is operationally simpler and higher-yielding than alternative methods involving dicyclohexylborane or organometallic transmetalation sequences [2].

Reductive Transformations Where 9-BBN is Ineffective

In specific reductive contexts, particularly at low temperatures, catecholborane has been shown to provide high yields (76-86%) where 9-BBN is essentially unreactive (5% yield) [3]. Procurement decisions should reflect that in such transformations, substituting 9-BBN would result in near-complete loss of material efficiency.

Technical Documentation Hub

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